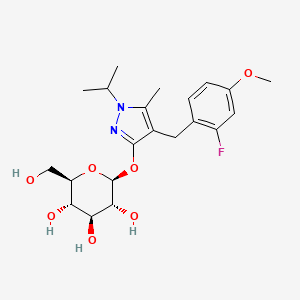

beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl

Descripción general

Descripción

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para BI-44847 no están detalladas ampliamente en fuentes públicamente disponibles. Se sabe que el compuesto se prepara y se utiliza en diversas formas, incluidas tabletas y suspensiones . Los métodos de producción industrial suelen implicar la síntesis del compuesto seguida de la formulación en las formas de dosificación deseadas .

Análisis De Reacciones Químicas

BI-44847 sufre diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la pérdida de electrones del compuesto, a menudo facilitada por agentes oxidantes.

Reducción: Esta reacción implica la ganancia de electrones, típicamente facilitada por agentes reductores.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones en investigación científica

BI-44847 tiene diversas aplicaciones en investigación científica, entre ellas:

Química: Se utiliza como compuesto de referencia en diversos análisis y estudios químicos.

Biología: Se utiliza en estudios biológicos para comprender sus efectos en los procesos celulares.

Aplicaciones Científicas De Investigación

Based on the search results, information about the specific compound "beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl" is not available. However, the search results do provide information on pyrazole derivatives and their applications, as well as related compounds such as glucopyranosides.

Here's a summary of the information on pyrazole derivatives and glucopyranosides from the search results:

Pyrazole Derivatives

- Pharmacological Importance: Pyrazole derivatives are considered pharmacologically important scaffolds with diverse activities .

- Anticancer Activity: Pyrazole derivatives have demonstrated anticancer effects against various cancer cell lines . For example, compound 220 exhibited potent anticancer activity against breast, prostate, leukemia, lung, and colon cancer cell lines . Additionally, compounds 221–229 induced apoptosis in A549 lung cancer cells .

- Alpha-Glucosidase Inhibition: Pyrazole-phthalazine hybrids show potential as α-glucosidase inhibitors, with significantly higher potency than the standard drug Acarbose . One compound, 8l, exhibited a 52-fold increase in inhibitory activity relative to Acarbose .

- Synthesis: Various methods exist for synthesizing pyrazole derivatives, including regioselective reactions of β-aminoenones with alkylhydrazines .

Glucopyranosides

- Glycosylation: A convenient method for O-glycosylation of 4-(substituted benzyl)-1,2-dihydro-3H with 2,3,4,6-tetra-O-acyl-α-D-glucopyranosyl bromide has been reported .

- SGLT1 Inhibition: 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been synthesized and evaluated as inhibitors of sodium glucose co-transporter 1 (SGLT1) . These derivatives showed a dose-dependent suppressing effect on blood glucose levels in oral mixed carbohydrate tolerance tests in diabetic rats .

- GP Inhibitors: C-β-d-glucopyranosyl azole-type inhibitors have proven effective, with 2- and 4-β-d-glucopyranosyl imidazoles being among the most potent .

Enzyme Inhibition

- All screened compounds displayed enhanced inhibitory strength in the range of 13.66 ± 0.009 to 494 ± 0.006 μM when compared to Acarbose (IC50 = ...) .

Additional Information

Mecanismo De Acción

El mecanismo de acción de BI-44847 implica su interacción con objetivos moleculares y vías específicas. Se ha demostrado que afecta al metabolismo de la glucosa inhibiendo ciertas enzimas implicadas en la reabsorción de la glucosa en los riñones . Esta inhibición conduce a una mayor excreción de glucosa y a una mejor sensibilidad a la insulina .

Comparación Con Compuestos Similares

BI-44847 forma parte de una clase de compuestos conocidos como inhibidores del cotransportador 2 de sodio-glucosa. Los compuestos similares incluyen:

- Dapagliflozina

- Canagliflozina

- Empagliflozina

En comparación con estos compuestos, BI-44847 ha mostrado perfiles farmacocinéticos y farmacodinámicos únicos, lo que lo convierte en un compuesto valioso para aplicaciones de investigación específicas .

Actividad Biológica

The compound beta-D-Glucopyranoside, 4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer treatment. This article aims to explore its biological activity based on diverse sources, including synthesis methods, pharmacological assessments, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by a glucopyranoside moiety linked to a pyrazole ring, which is further substituted with a 2-fluoro-4-methoxyphenyl group. The synthesis of such compounds typically involves multi-step organic reactions, including glycosylation and cyclization processes that yield the desired pyrazole derivatives.

Antidiabetic Properties

Recent studies have demonstrated that pyrazole-containing compounds can act as potent inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism. For instance, derivatives similar to the compound have shown IC50 values ranging from 1.13 µM to 28.27 µM against α-glucosidase, indicating strong inhibitory activity compared to standard drugs like acarbose (IC50 = 35.1 µM) .

Table 1: Comparison of α-glucosidase Inhibition Potencies

Anticancer Activity

The biological evaluation of pyrazole derivatives has also highlighted their anticancer potential. The interaction of these compounds with various cancer cell lines has been investigated, revealing significant cytotoxic effects. For example, compounds with similar structural features exhibited IC50 values below those of established chemotherapeutics such as doxorubicin . The mechanisms underlying these effects often involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxicity of a related β-D-glucopyranosyl pyrazole derivative showed promising results against human cancer cell lines, demonstrating a dose-dependent response with significant cell viability reduction at concentrations as low as 10 µM .

Molecular Docking Studies

To elucidate the binding interactions between the compound and its target enzymes, molecular docking studies have been employed. These studies reveal that the glucopyranoside moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions with active site residues of α-glucosidase .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrazole ring and substituents on the phenyl group significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy has been correlated with enhanced inhibitory potency against α-glucosidase .

Propiedades

Número CAS |

421592-30-5 |

|---|---|

Fórmula molecular |

C21H29FN2O7 |

Peso molecular |

440.5 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H29FN2O7/c1-10(2)24-11(3)14(7-12-5-6-13(29-4)8-15(12)22)20(23-24)31-21-19(28)18(27)17(26)16(9-25)30-21/h5-6,8,10,16-19,21,25-28H,7,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1 |

Clave InChI |

AOBLNYCSGWSIPG-YRIDSSQKSA-N |

SMILES |

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |

SMILES isomérico |

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |

SMILES canónico |

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BI-44847; BI 44847; BI44847; UNII-43WJ33399D; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.